4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol is a synthetic organic compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the imidazole ring, a common motif in biologically active molecules, and the fluorinated benzene diol, known for its electronic properties, makes this compound particularly intriguing for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to the Benzene Ring: This step often involves a nucleophilic substitution reaction where the imidazole is attached to a benzyl halide derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Diol: The diol functionality can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or via hydroboration-oxidation of alkenes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, use of more robust catalysts, and optimization of reaction conditions to minimize by-products and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield quinones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The imidazole ring is a common pharmacophore in many biologically active molecules, making this compound a potential lead in drug discovery.
Industry: Used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol depends on its specific application. In biological systems, the imidazole ring can interact with
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-fluoro-4-(1H-imidazol-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H9FN2O2/c11-9-6(1-2-7(14)10(9)15)5-8-12-3-4-13-8/h1-4,14-15H,5H2,(H,12,13) |
InChI Key |
PVNPXALUYYRBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=NC=CN2)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.